molecular formula C12H20N2O B5616880 N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine

N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine

Cat. No.: B5616880
M. Wt: 208.30 g/mol
InChI Key: AXLATXFTEKNYOZ-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine is a chemical compound that features a furan ring attached to a piperidine structure The furan ring is a five-membered aromatic ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. For example, the reaction of 2-furoic acid with dimethylpiperidine in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can produce the desired compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethyl derivatives: Compounds with a furan-2-ylmethyl group instead of a furan-3-ylmethyl group.

    Piperidine derivatives: Compounds with different substituents on the piperidine ring.

Uniqueness

N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine is unique due to the specific positioning of the furan ring and the dimethyl substitution on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-13-6-3-12(4-7-13)14(2)9-11-5-8-15-10-11/h5,8,10,12H,3-4,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLATXFTEKNYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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